L-Alanine (3,3,3-D3) is a deuterated form of the amino acid L-Alanine, where three hydrogen atoms are replaced by deuterium isotopes. This compound is significant in various scientific fields, particularly in metabolic studies and tracer applications due to its isotopic labeling. L-Alanine itself is a non-essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
L-Alanine (3,3,3-D3) can be sourced through synthetic methods involving deuteration of L-Alanine. It falls under the classification of stable isotopes, specifically deuterated amino acids, which are used extensively in biochemical research for tracing and quantification purposes. The compound has the CAS Number 63546-27-0 and a molecular weight of 92.11 g/mol .
The synthesis of L-Alanine (3,3,3-D3) typically involves deuteration processes where L-Alanine is treated with deuterated reagents to replace specific hydrogen atoms with deuterium. One common method includes:
The synthesis must be optimized for yield and purity, often utilizing techniques such as high-performance liquid chromatography (HPLC) to purify the final product .
L-Alanine (3,3,3-D3) can undergo several chemical reactions typical for amino acids:
The specific conditions for these reactions vary depending on the desired product and reagents used .
The mechanism of action for L-Alanine (3,3,3-D3) primarily revolves around its role as a substrate in metabolic pathways. In studies involving Saccharomyces cerevisiae (yeast), L-Alanine has been shown to participate in lipid biosynthesis pathways by serving as a substrate for serine palmitoyltransferase. This enzyme catalyzes the condensation of L-Alanine with palmitoyl-CoA, facilitating the production of sphingolipids .
Quantitative measurements using high-performance liquid chromatography coupled with mass spectrometry have demonstrated how effectively L-Alanine (3,3,3-D3) integrates into metabolic pathways, allowing researchers to track its incorporation into cellular components .
Relevant data indicates that L-Alanine (3,3,3-D3) retains similar properties to its non-deuterated counterpart while providing unique advantages in experimental settings due to its isotopic labeling .
L-Alanine (3,3,3-D3) has several scientific applications:
L-Alanine (3,3,3-D3) features deuterium atoms exclusively at the C3 methyl group, replacing all three hydrogen atoms. This site-specific labeling is achieved through precision deuteration techniques, which are critical for minimizing isotopic scattering and ensuring metabolic stability in tracer studies. The synthesis leverages stable isotopes (e.g., deuterated precursors like pyruvate-d₃) incorporated via chemical or biological routes. A key application is in Nuclear Magnetic Resonance (NMR) spectroscopy, where deuterium labeling simplifies spectral analysis by reducing signal overlap. For example, deuterated alanine enables unambiguous structural determination of proteins by selectively "masking" methyl group signals [3].
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) represents another major approach. Here, deuterated alanine is integrated into cellular proteomes to quantify protein dynamics. The technique requires >95% isotopic enrichment to ensure accurate mass spectrometry detection, achievable through tightly controlled fermentation or enzymatic synthesis [5].
Table 1: Isotopic Labeling Methods for L-Alanine (3,3,3-D3)
Method | Isotope Incorporation Site | Enrichment Efficiency | Primary Applications |
---|---|---|---|
Precursor Feeding | C3 methyl group | 85-98% | NMR spectroscopy, MS tracers |
SILAC | Whole molecule | >95% | Quantitative proteomics |
Chemical Reduction | Cα and C3 positions | 70-80% | Isotope dilution assays |
Enzymatic methods dominate modern deuterated alanine synthesis due to their stereoselectivity and mild reaction conditions. A seminal approach uses glutamate pyruvate transaminase (GPT) to catalyze the amination of deuterated pyruvate (CH₃COCOOD → CD₃CHNH₂COOH). This reaction, optimized at pD 7.0 and 38°C, achieves near-quantitative yield by coupling with cofactor-regenerating systems (e.g., glucose dehydrogenase). The enzyme’s active site precisely retains deuterium atoms, eliminating undesired proton exchange [4].
Advanced whole-cell biocatalysts further enhance efficiency. Escherichia coli BL21(DE3) engineered with a three-gene cassette (ald, dadX, gdh) simultaneously produces L-alanine dehydrogenase, alanine racemase, and glucose dehydrogenase. This system converts pyruvate-d₃ and ammonium chloride into L-Alanine (3,3,3-D3) at 6.48 g/L and D-alanine-d₃ at 7.05 g/L within 3 hours. Alanine dehydrogenase acts as the rate-limiting enzyme, as confirmed by promoter-swapping experiments showing 2.3-fold higher yield with T7 vs. lac promoters [6].
Table 2: Key Enzymes for Deuterated Alanine Production
Enzyme | Function | Deuterium Retention | Reaction Yield |
---|---|---|---|
Glutamate pyruvate transaminase | Transamination of pyruvate-d₃ | >99% | 90-95% |
Alanine dehydrogenase | Reductive amination | 95-98% | 85-90% |
Glucose dehydrogenase | NADPH regeneration | N/A | Supports >95% cofactor recycling |
Microbial fermentation enables scalable production of L-Alanine (3,3,3-D3) using deuterium-enriched media. Auxotrophic strains (e.g., E. coli ALS929) are cultured in minimal media containing D₂O and deuterated carbon sources (e.g., [U-²H]-glucose), forcing de novo biosynthesis of fully deuterated alanine. However, isotope dilution occurs if proton sources contaminate the system, limiting enrichment to ~80%. To overcome this, fed-batch fermentation with deuterated glycerol boosts yields to 88 g/L by maintaining nutrient balance and suppressing byproducts [6] [5].
SILAC-adapted microbial systems offer higher specificity. Yeast or bacterial cultures are fed L-Alanine (3,3,3-D3) directly, enabling >95% incorporation into proteins without metabolic scrambling. This requires 5-6 cell divisions for complete replacement of endogenous amino acids, with media optimization critical for cell viability. Key parameters include:
Biocatalytic Advantages
Biocatalysis outperforms chemical synthesis in atom economy and stereocontrol. Enzymatic transamination achieves 90–95% yields with negligible racemization, whereas chemical routes like the Strecker synthesis (using deuterated acetaldehyde) require harsh acids and yield <50% due to isotopic loss. Additionally, enzymatic methods operate at ambient temperatures, reducing energy costs by 60–70% compared to chemical catalysis [1] [7].
Whole-cell systems simplify downstream processing. For instance, recombinant E. coli expressing Bacillus enzymes converts pyruvate-d₃ to alanine-d₃ in a single vessel, eliminating toxic solvents. This contrasts with chemical synthesis, which generates halogenated byproducts requiring chromatography [6].
Scalability Metrics
Table 3: Synthesis Route Comparison
Parameter | Biocatalysis | Chemical Synthesis |
---|---|---|
Reaction Yield | 90–95% | 45–50% |
Stereospecificity | >99% L-enantiomer | Racemic (requires chiral resolution) |
Temperature | 25–38°C | 80–120°C |
Byproducts | None (aqueous) | Halogenated organics |
Scale-up Feasibility | High (batch reactors) | Moderate (corrosive reagents) |
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